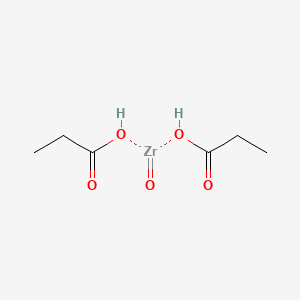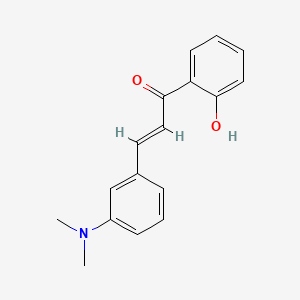
(2,2-Bis(undecyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Bis(undecyloxy)ethyl)benzene is an organic compound with the molecular formula C30H54O2 It is characterized by the presence of two undecyloxy groups attached to an ethylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(undecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with undecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Bis(undecyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Bis(undecyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,2-Bis(undecyloxy)ethyl)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecyloxy groups provide hydrophobic interactions, while the ethylbenzene core can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s behavior in various environments and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Bis(hexyloxy)ethyl)benzene: Similar structure with shorter alkyl chains.
(2,2-Bis(octyloxy)ethyl)benzene: Similar structure with medium-length alkyl chains.
Uniqueness
(2,2-Bis(undecyloxy)ethyl)benzene is unique due to its longer undecyloxy chains, which provide distinct hydrophobic properties and influence its solubility and interactions with other molecules. This makes it particularly useful in applications requiring specific amphiphilic characteristics.
Eigenschaften
CAS-Nummer |
93981-52-3 |
|---|---|
Molekularformel |
C30H54O2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2,2-di(undecoxy)ethylbenzene |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-22-26-31-30(28-29-24-20-19-21-25-29)32-27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30H,3-18,22-23,26-28H2,1-2H3 |
InChI-Schlüssel |
FFSLFIYMXFVLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


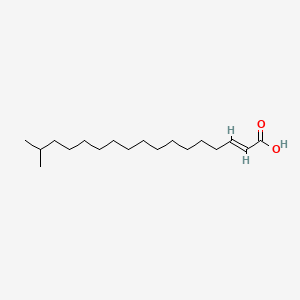


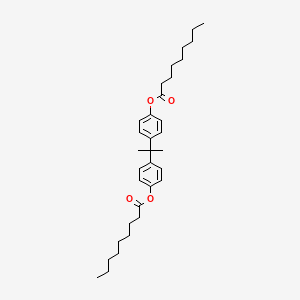

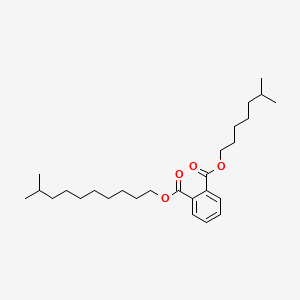

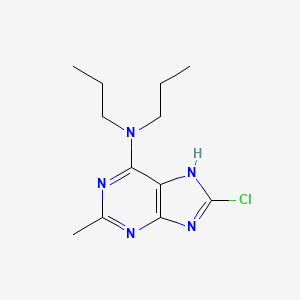
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
